molecular formula C21H25ClN2O4S B11334111 1-[(4-chlorobenzyl)sulfonyl]-N-(2-ethoxyphenyl)piperidine-4-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-(2-ethoxyphenyl)piperidine-4-carboxamide

Cat. No.: B11334111
M. Wt: 437.0 g/mol
InChI Key: VHMNSFMWJPIRAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Chlorophenyl)methanesulfonyl]-N-(2-ethoxyphenyl)piperidine-4-carboxamide is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a carboxamide group, making it a versatile molecule in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methanesulfonyl]-N-(2-ethoxyphenyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzyl chloride with methanesulfonyl chloride to form 4-chlorophenylmethanesulfonyl chloride . This intermediate is then reacted with 2-ethoxyaniline to form the corresponding sulfonamide. The final step involves the cyclization of the sulfonamide with piperidine-4-carboxylic acid under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)methanesulfonyl]-N-(2-ethoxyphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-[(4-Chlorophenyl)methanesulfonyl]-N-(2-ethoxyphenyl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methanesulfonyl]-N-(2-ethoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The piperidine ring may also play a role in binding to biological targets, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylmethanesulfonyl chloride: A precursor in the synthesis of the target compound.

    N-(2-Ethoxyphenyl)piperidine-4-carboxamide: A related compound with similar structural features.

Uniqueness

1-[(4-Chlorophenyl)methanesulfonyl]-N-(2-ethoxyphenyl)piperidine-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H25ClN2O4S

Molecular Weight

437.0 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-(2-ethoxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H25ClN2O4S/c1-2-28-20-6-4-3-5-19(20)23-21(25)17-11-13-24(14-12-17)29(26,27)15-16-7-9-18(22)10-8-16/h3-10,17H,2,11-15H2,1H3,(H,23,25)

InChI Key

VHMNSFMWJPIRAT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.